molecular formula C25H22Cl4N4O B10791938 N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide

N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10791938
M. Wt: 536.3 g/mol
InChI Key: CASPBZLKADMKDN-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s stability and activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dichlorophenyl)ethyl]1-(2,4-dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C25H22Cl4N4O

Molecular Weight

536.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)ethyl]-5-(2,5-dimethylpyrrol-1-yl)-4-methylpyrazole-3-carboxamide

InChI

InChI=1S/C25H22Cl4N4O/c1-14-4-5-15(2)32(14)25-16(3)23(31-33(25)22-9-8-19(27)13-21(22)29)24(34)30-11-10-17-6-7-18(26)12-20(17)28/h4-9,12-13H,10-11H2,1-3H3,(H,30,34)

InChI Key

CASPBZLKADMKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC4=C(C=C(C=C4)Cl)Cl)C)C

Origin of Product

United States

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